4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is an organic compound that features a bromine atom, a benzoxazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a condensation reaction between o-aminophenol and a carboxylic acid derivative.
Formation of the Imino Group: The imino group is introduced via a condensation reaction between an aldehyde and an amine.
Final Coupling: The final step involves coupling the benzoxazole derivative with the brominated phenol under suitable conditions, often using a base and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol depends on its application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-[(E)-{[3-(4-methylphenyl)imino}methyl]phenol: Lacks the benzoxazole ring, which may affect its fluorescence properties.
2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the presence of both the bromine atom and the benzoxazole ring, which confer distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H15BrN2O2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-bromo-2-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-4-2-7-19-20(13)24-21(26-19)14-5-3-6-17(11-14)23-12-15-10-16(22)8-9-18(15)25/h2-12,25H,1H3 |
InChI Key |
AKMUWRPMJHMQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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